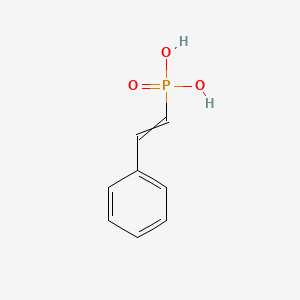

Styrylphosphonic acid

Description

BenchChem offers high-quality Styrylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Styrylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9O3P |

|---|---|

Molecular Weight |

184.13 g/mol |

IUPAC Name |

2-phenylethenylphosphonic acid |

InChI |

InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |

InChI Key |

PGKQTZHDCHKDQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Styrylphosphonic acid chemical structure and properties

Structure, Physicochemical Properties, and Therapeutic Applications

Executive Summary

Styrylphosphonic acid (SPA), specifically the (E)-isomer , represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phosphate and pyrophosphate groups. Its rigid vinyl linker provides a unique steric and electronic profile that distinguishes it from flexible alkylphosphonates or planar phenylphosphonates. This guide details the structural determinants of SPA, its synthesis via transition-metal catalysis versus classical phosphorylation, and its evolving role as a scaffold for ecto-5'-nucleotidase (CD73) inhibitors in immuno-oncology.

Chemical Identity & Structural Analysis

The core structure of SPA consists of a phosphonic acid group attached to a styrene moiety. The (E)-configuration is thermodynamically favored and biologically relevant due to its ability to mimic the transition states of enzyme-substrate complexes.

2.1 Nomenclature and Identifiers

-

IUPAC Name: (E)-(2-Phenylethenyl)phosphonic acid

-

Common Name: Styrylphosphonic acid

-

CAS Number: 1975-53-7 (General), 49762-66-1 ((E)-isomer)

-

Molecular Formula: C₈H₉O₃P

-

Molecular Weight: 184.13 g/mol

2.2 Stereochemistry & Electronic Properties

-

Isomerism: The C=C double bond creates cis (Z) and trans (E) isomers. The (E)-isomer is the predominant product in most synthetic routes (e.g., Heck coupling) due to steric minimization between the phenyl ring and the phosphonyl group.

-

Resonance Effects: The vinyl group acts as a conjugation bridge, allowing the phenyl ring to delocalize electron density toward the phosphorus center. This lowers the pKₐ compared to alkylphosphonates, making SPA a stronger acid than methylphosphonic acid but weaker than phosphoric acid.

-

Bioisosterism: The C–P bond is non-hydrolyzable, unlike the C–O–P bond in natural phosphates. This stability allows SPA derivatives to inhibit phosphatases and nucleotidases by binding to the active site without being cleaved.

Physicochemical Properties

The following data consolidates experimental values and authoritative estimates for the (E)-isomer.

| Property | Value / Range | Notes |

| Physical State | Crystalline Solid | White to off-white needles or powder. |

| Melting Point | 150–160 °C | Varies by solvate; precursor dichloride melts at 71–72 °C. |

| pKa₁ (Acid 1) | 1.7 ± 0.2 | Stronger acidity due to vinyl conjugation. |

| pKa₂ (Acid 2) | 7.0 ± 0.3 | Relevant for physiological pH ionization (dianion form). |

| Solubility | High: DMSO, MethanolLow: Hexane, CHCl₃ | Amphiphilic nature; soluble in aqueous buffers at pH > 7. |

| ³¹P NMR Shift | +12 to +18 ppm | Relative to 85% H₃PO₄. Characteristic of alkenylphosphonates. |

| ¹H NMR (Vinyl) | Large trans coupling constant ( |

Synthesis & Manufacturing Protocols

Two primary routes exist: the classical Kinnear-Perren-like addition (using PCl₅) and the modern Palladium-Catalyzed Heck Coupling .

Method A: Oxidative Chlorophosphorylation (Classical)

-

Mechanism: Radical or ionic addition of PCl₅ to styrene followed by elimination and hydrolysis.

-

Pros: Uses inexpensive reagents.

-

Cons: Harsh conditions, generation of HCl/SO₂ gas, lower stereoselectivity.

Protocol:

-

Adduct Formation: React styrene (1.0 eq) with PCl₅ (2.0 eq) in dry benzene or toluene at 25°C. A crystalline adduct forms immediately.

-

Complexation: Bubble SO₂ gas through the mixture to solubilize the adduct, forming styrylphosphonic dichloride (POCl₂ derivative).

-

Hydrolysis: Remove solvent in vacuo. Add the residue dropwise to ice-water to hydrolyze the chlorides.

-

Purification: Recrystallize from water/ethanol to yield the acid.

Method B: Pd-Catalyzed Heck Coupling (Modern Standard)

-

Mechanism: Cross-coupling of vinylphosphonic acid (or dialkyl ester) with aryl halides.

-

Pros: High (E)-selectivity (>98%), functional group tolerance, mild conditions.

-

Cons: Requires Pd catalyst.

Protocol:

-

Reagents: Aryl iodide (1.0 eq), Diethyl vinylphosphonate (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 eq) in DMF.

-

Reaction: Heat to 90°C for 12 hours under N₂ atmosphere.

-

Hydrolysis: Treat the resulting ester with TMSBr (3.0 eq) in DCM at 0°C -> RT, followed by methanol quench to liberate the free acid.

Synthesis Pathway Visualization

Figure 1: Comparison of Classical (PCl₅) and Modern (Heck Coupling) synthetic routes for Styrylphosphonic Acid.

Biological & Pharmaceutical Applications

5.1 Mechanism of Action: The Phosphate Bioisostere

SPA mimics the tetrahedral geometry and charge distribution of the phosphate group (

-

Transition State Analogue: The planar styrene linker mimics the transition state of ester hydrolysis, allowing SPA derivatives to bind tightly to enzyme active sites without being processed.

-

Metal Chelation: The phosphonic acid moiety has a high affinity for metal ions (Zn²⁺, Mg²⁺), which are often co-factors in metalloenzymes like CD73.

5.2 Target: Ecto-5'-Nucleotidase (CD73) Inhibition

CD73 is a critical checkpoint in immuno-oncology that converts pro-inflammatory AMP into immunosuppressive Adenosine. High CD73 expression in tumors correlates with poor prognosis.

-

Role of SPA: While simple SPA is a weak inhibitor (micromolar IC₅₀), it serves as the scaffold for potent analogues (e.g., OP-5244 derivatives).

-

Key Interaction: The phosphonate group binds to the Zinc-containing active site of CD73, mimicking the AMP substrate. The styryl/aryl group extends into the hydrophobic pocket, providing specificity.

-

Advantage: Unlike nucleotide-based inhibitors (e.g., AMPCP), SPA derivatives are non-nucleotidic, offering better metabolic stability and oral bioavailability potential.

5.3 CD73 Inhibition Pathway

Figure 2: Mechanism of CD73 inhibition by Styrylphosphonic Acid derivatives, preventing the formation of immunosuppressive Adenosine.

References

-

Synthesis via Heck Coupling: Xu, L., et al. "Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling." Chem. Commun., 2013. Link

-

CD73 Inhibition Potency: Du, X., et al. "Discovery of Potent and Selective Methylenephosphonic Acid CD73 Inhibitors." J. Med. Chem., 2021.[1] Link

-

Physicochemical Properties (pKa): Jaffé, H. H., et al. "Ionization Constants of Substituted Benzenephosphonic Acids." J. Am. Chem. Soc., 1953. Link

-

Classical Synthesis (PCl5): "Styrylphosphonic Dichloride." Organic Syntheses, Coll. Vol. 4, p.937 (1963). Link

-

NMR Characterization: "Phosphorus-31 NMR Chemical Shifts." Technion NMR Facility. Link

Sources

An In-depth Technical Guide to (E)-2-Phenylethenylphosphonic Acid

Introduction: Understanding (E)-2-Phenylethenylphosphonic Acid

(E)-2-Phenylethenylphosphonic acid, also widely known as styrylphosphonic acid, is an organophosphorus compound with significant utility in organic synthesis and materials science. Its structure, featuring a phenyl ring conjugated with a vinylphosphonic acid moiety, imparts unique chemical properties that make it a valuable building block. This guide provides a comprehensive technical overview of this compound, focusing on its safety profile, physicochemical properties, synthesis, and key applications.

A Note on Chemical Identification: It is crucial to correctly identify this compound using its Chemical Abstracts Service (CAS) number. While the user query referenced CAS 1707-03-5, this number is authoritatively assigned to Diphenylphosphinic acid[1][2][3][4][5]. The correct and verified CAS number for 2-phenylethenylphosphonic acid (styrylphosphonic acid) is 1707-08-0 [6][7]. This guide will exclusively refer to the properties and data associated with CAS 1707-08-0.

Section 1: Core Safety Directives & SDS Analysis

A thorough understanding of the safety profile of a chemical is paramount for any research or development professional. The following analysis is synthesized from available Safety Data Sheets (SDS) for 2-phenylethenylphosphonic acid and general safety protocols for related phosphonic acids[8][9].

Hazard Identification & Precautionary Measures

While a specific GHS classification for 2-phenylethenylphosphonic acid is not universally established, related phosphonic acids are often classified as corrosive and harmful[10][11]. Based on its acidic nature and structure, the following hazards should be anticipated:

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.

-

Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.

Precautionary Statements:

-

Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection[8].

-

Response: In case of contact, immediately follow first-aid measures. Seek prompt medical attention, especially for eye contact or ingestion[8].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[8].

-

Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

First-Aid Protocols: An Action-Oriented Approach

In the event of an exposure, immediate and appropriate action is critical. The following protocols are based on standard practices for acidic corrosive solids.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist[8][12].

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with large amounts of water and soap. Seek medical attention if irritation persists[8].

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention[8].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[8][12].

Engineering Controls & Personal Protective Equipment (PPE)

The causality behind PPE and engineering controls is to create a physical barrier and a controlled environment that minimizes exposure.

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to control airborne dust and vapors[8].

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[8].

-

Skin Protection: Handle with impervious gloves (e.g., nitrile, neoprene). Wear appropriate protective clothing to prevent skin exposure[8].

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate dust/organic vapor cartridge[8].

Handling, Storage, and Spill Management Workflow

Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety. Phosphonic acids, as a class, should be stored away from incompatible materials such as strong bases and oxidizing agents[13].

Diagram: Spill Response Workflow

Caption: Workflow for managing a spill of solid 2-phenylethenylphosphonic acid.

Section 2: Physicochemical Properties

The following table summarizes the key physical and chemical properties of (E)-2-phenylethenylphosphonic acid. This data is essential for planning reactions, purification, and for predicting its behavior in various systems.

| Property | Value | Source |

| CAS Number | 1707-08-0 | [6][7] |

| Molecular Formula | C₈H₉O₃P | [6][7] |

| Molecular Weight | 184.13 g/mol | [6][7] |

| Appearance | White crystalline product | |

| Melting Point | 142.0 - 142.5 °C | [7] |

| Boiling Point (Predicted) | 394.0 ± 35.0 °C at 760 mmHg | [6][7] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 2.01 ± 0.10 | [6][7] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Section 3: Synthesis Methodologies

The synthesis of 2-phenylethenylphosphonic acid can be achieved through several routes. A well-documented method involves the reaction of styrene with a phosphorus halide followed by hydrolysis.

Protocol: Synthesis via Phosphorus Pentachloride

This protocol is adapted from a patented process which offers a good yield by reacting styrene and phosphorus pentachloride (PCl₅) in a 1:1 molar ratio[14]. The rationale for this approach is the electrophilic addition of the phosphorus reagent across the styrene double bond, forming an intermediate that is subsequently hydrolyzed to the final phosphonic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add phosphorus pentachloride (1 mole equivalent) to an inert organic solvent with a boiling point above 70°C (e.g., toluene)[14].

-

Styrene Addition: Cool the mixture and add styrene (1 mole equivalent) dissolved in the same solvent dropwise while stirring. Maintain the reaction temperature between 60-70°C[14].

-

Reaction: Continue stirring at 60-70°C until a clear solution is formed. This indicates the completion of the adduct formation[14].

-

Solvent Removal: Distill off the solvent under vacuum, ensuring the temperature does not exceed 70°C. The residue is styrylphosphonic tetrachloride[14].

-

Hydrolysis: Carefully introduce the resulting reaction product into water. The hydrolysis is exothermic; maintain the temperature below 70°C by cooling as necessary[14].

-

Crystallization & Isolation: Cool the hydrolysis mixture. The 2-phenylethenylphosphonic acid will crystallize as a white solid.

-

Purification: Filter the crystalline product, wash with cold water, and dry at 70°C. The reported raw yield for this process is approximately 89%[14].

Diagram: Synthesis Workflow

Caption: Key stages in the synthesis of the target compound from styrene.

Section 4: Applications in Research & Development

The unique bifunctional nature of 2-phenylethenylphosphonic acid—a polymerizable vinyl group and a metal-binding phosphonic acid group—makes it a compound of interest for advanced materials and has potential relevance in drug development contexts.

Materials Science & Polymer Chemistry

Styryl phosphonic acids are valuable monomers for creating functional polymers[15][16].

-

Surface Modification: The phosphonic acid group has a strong affinity for metal oxide surfaces (e.g., titanium dioxide, iron oxide)[17]. This allows it to act as a coupling agent or to form self-assembled monolayers (SAMs), which can modify the surface properties of materials, enhancing stability, and providing sites for further functionalization[17].

-

Flame Retardants: Phosphorus-containing compounds are known for their flame-retardant properties. Styrene phosphonates can be used as reactive curing agents in polyester resins to enhance their flame retardancy without compromising crosslinking performance[18].

-

Polyelectrolyte Cements: Similar to other vinylphosphonic acids, it can be polymerized to form polyelectrolytes that react with metal oxides to create cements, a property explored in dental applications[19].

Relevance to Drug Development

While not a drug itself, the chemistry of phosphonic acids is highly relevant to the pharmaceutical industry.

-

Prodrug Strategies: Phosphonate groups are often used in prodrug design to improve the solubility, absorption, and bioavailability of parent drug molecules[20].

-

Bone Targeting: Phosphonic acids are known bone-targeting agents due to their strong affinity for the hydroxyapatite matrix of bone[17]. This makes them excellent candidates for conjugating with therapeutic agents to treat bone-related diseases like osteoporosis or bone cancer, concentrating the drug at the site of action and reducing systemic toxicity[17]. The styryl group on 2-phenylethenylphosphonic acid provides a handle for such conjugation.

-

Biomolecule Analogues: The phosphonate group can act as a stable mimic of a phosphate group, making it a key component in the design of analogues of nucleotides and amino acids that can inhibit enzymes or modulate biological pathways[20].

This guide provides a foundational understanding of (E)-2-phenylethenylphosphonic acid, grounded in its safety profile, chemical properties, and functional applications. For any laboratory use, it is imperative to consult the most current Safety Data Sheet provided by your chemical supplier and to conduct a thorough risk assessment before commencing work.

References

-

LookChem. (n.d.). 2-Phenylvinylphosphonic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1707-03-5 | Product Name : Diphenylphosphinic Acid. Retrieved from [Link]

-

SIKÉMIA. (n.d.). (2-Phenylethyl)phosphonic acid. Retrieved from [Link]

-

ChemicalRegister. (n.d.). Styrene Phosphonic Acid (CAS No. 53459-43-1) Suppliers. Retrieved from [Link]

-

MDPI. (2023, January 13). Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides. Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). EP0036174A2 - Process for preparing 2-phenylethylene phosphonic acid.

-

Organic Syntheses. (n.d.). Styrylphosphonic dichloride. Retrieved from [Link]

- Google Patents. (n.d.). US2471472A - Method of forming phosphonic and thiophosphonic acid chlorides.

-

ResearchGate. (n.d.). Examples of potential pharmaceutical agents containing a phosphonic acid residue. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 10). Design and Synthesis of Sidechain Phosphorus-Containing Polyacids. Retrieved from [Link]

- Google Patents. (n.d.). Styrene phosphonic acid curing agent, synthesis method and application.

-

National Center for Biotechnology Information. (2020, August 25). Development and Clinical Application of Phosphorus-Containing Drugs. PMC. Retrieved from [Link]

-

PubMed. (n.d.). The formation and properties of metal oxide poly(vinylphosphonic acid) cements. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylphosphonic Acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). P-(1-Amino-2-phenylethyl)phosphonic acid. PubChem. Retrieved from [Link]

-

MDPI. (2020, September 15). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

Sources

- 1. Diphenylphosphinic acid | CAS 1707-03-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1707-03-5|Diphenylphosphinic acid|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Diphenylphosphinic acid = 98.0 T 1707-03-5 [sigmaaldrich.com]

- 5. CAS RN 1707-03-5 | Fisher Scientific [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. 2-phenylvinylphosphonic acid | 1707-08-0 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. files.dep.state.pa.us [files.dep.state.pa.us]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. US2471472A - Method of forming phosphonic and thiophosphonic acid chlorides - Google Patents [patents.google.com]

- 13. fishersci.com [fishersci.com]

- 14. EP0036174A2 - Process for preparing 2-phenylethylene phosphonic acid - Google Patents [patents.google.com]

- 15. Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 2—Sidechain Phosphorus-Containing Polyacids [mdpi.com]

- 16. Design and Synthesis of Sidechain Phosphorus-Containing Polyacids | Encyclopedia MDPI [encyclopedia.pub]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. CN112812135A - Styrene phosphonic acid curing agent, synthesis method and application - Google Patents [patents.google.com]

- 19. files.dep.state.pa.us [files.dep.state.pa.us]

- 20. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profiling of Styrylphosphonic Acid: pKa Values, Acidity Constants, and Experimental Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Acidity constants, structural thermodynamics, and self-validating analytical protocols.

Executive Summary

Styrylphosphonic acid (SPA), systematically known as (E)-2-phenylvinylphosphonic acid (CAS: 1707-08-0), is a highly versatile organophosphorus compound [1]. In contemporary drug development, SPA and its derivatives are heavily utilized as stable phosphate bioisosteres, acting as competitive inhibitors for enzymes such as phosphatases. In materials science, SPA acts as a potent chelating agent for divalent and trivalent metal cations [2].

Understanding the precise acidity constants (pKa values) of SPA is a fundamental prerequisite for its application. The ionization state of the phosphonate group directly dictates the molecule's aqueous solubility, lipophilicity (log D), and electrostatic interactions with target protein binding pockets. This whitepaper provides an in-depth technical analysis of SPA’s thermodynamic profile and outlines a self-validating methodology for accurately determining its pKa values.

Thermodynamic Profiling: Acidity Constants

Styrylphosphonic acid is a diprotic acid (

Quantitative Data Summary

The following table summarizes the established and predicted acidity constants for SPA under various conditions.

| Property | Value | Experimental Conditions | Significance | Reference |

| Aqueous (Predicted), 25°C | Marks the transition from neutral | [1], [4] | ||

| Aqueous (Extrapolated), 25°C | Marks the transition from monoanion | [3] | ||

| 18% DMF-Water, | Shifted higher due to lower dielectric constant of the mixed solvent. | [2] | ||

| 18% DMF-Water, | Shifted higher due to reduced solvent stabilization of the dianion. | [2] |

Note: Phosphonic acids generally exhibit a

Mechanistic Insights: Causality in Experimental Design

When designing an experiment to measure the pKa values of SPA, a Senior Application Scientist must account for the physical chemistry of the molecule. Simply dissolving SPA in pure water and titrating with a base will lead to erroneous results. Here is the causality behind the necessary experimental choices:

-

The Co-Solvent Imperative: The fully protonated form of SPA (

) exhibits poor solubility in pure water at low pH. If titration is attempted in pure water, the analyte will precipitate, invalidating the thermodynamic equilibrium. To circumvent this, a mixed solvent system (e.g., 18% Dimethylformamide (DMF) in water) is employed [2]. -

Dielectric Constant Shift: Introducing DMF lowers the bulk dielectric constant of the solvent. Because water is highly effective at stabilizing charged species (anions) via hydrogen bonding, replacing it with DMF makes the formation of the

and -

Ionic Strength Control: Acidity constants are concentration-dependent unless activity coefficients are held constant. By flooding the system with a background electrolyte (e.g., 0.1 M

), the ionic strength (

Self-Validating Protocol: Potentiometric Titration

To ensure maximum trustworthiness and scientific integrity, the determination of SPA pKa values must utilize a self-validating closed-loop system. The following protocol details the exact methodology for potentiometric determination.

Step-by-Step Methodology

Step 1: System Calibration via Gran's Plot

-

Action: Calibrate the glass pH electrode using a strong acid-strong base titration (e.g., standard

vs. standard -

Causality: Standard pH buffers do not account for the liquid junction potential changes in mixed solvents (like 18% DMF). A Gran's plot calibration ensures the electrode exhibits a perfect Nernstian response under the exact experimental conditions.

Step 2: Analyte Preparation

-

Action: Dissolve an accurately weighed sample of SPA (CAS: 1707-08-0) in an 18% (v/v) DMF-water mixture to achieve a final concentration of

M. Add

Step 3: Environmental Control

-

Action: Place the titration vessel in a thermostated water jacket at

°C. Purge the solution continuously with high-purity Nitrogen ( -

Causality: Atmospheric

rapidly dissolves in alkaline solutions to form carbonic acid, which introduces an unknown acidic species into the matrix and skews the

Step 4: Forward Titration

-

Action: Titrate the solution with standardized

-free

Step 5: Self-Validation (Back-Titration)

-

Action: Once the pH reaches ~10.5, reverse the process by titrating the solution with standardized

back to pH 2.0. -

Causality: This is the critical self-validation step. If the forward and backward titration curves superimpose perfectly, it proves that the system remained in thermodynamic equilibrium and that no irreversible side reactions (e.g., ligand degradation or precipitation) occurred.

Step 6: Algorithmic Data Fitting

-

Action: Export the volume vs. pH data into a non-linear regression algorithm (such as the Martell & Motekaitis BEST program) to extract the precise

and

Fig 1: Self-validating potentiometric titration workflow for determining SPA acidity constants.

Implications in Drug Development and Chelation

The measured pKa values of SPA (

At physiological pH (7.4), SPA exists near its second pKa. This means the molecule exists as an equilibrium mixture of the monoanion (

Fig 2: Stepwise ionization of Styrylphosphonic acid (SPA) across the physiological pH spectrum.

Furthermore, the availability of the dianion at neutral to slightly alkaline pH makes SPA an exceptional bidentate chelator. The two negatively charged oxygen atoms on the phosphonate group can coordinate tightly with transition metals (e.g.,

References

-

LookChem. "2-Phenylvinylphosphonic acid Chemical Properties and pKa Data." LookChem Chemical Database. URL:[Link]

-

Rizkalla, E. N., & Zaki, M. T. "Metal chelates of phosphonate-containing ligands-II: stability constants of some beta-styrylphosphonic acid metal chelates." Talanta, 26(10), 979-981 (1979). URL:[Link]

-

Franz, R. G., et al. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement." AAPS PharmSci, 3(2), E10 (2001). URL:[Link]

The Solvation Dynamics of Styrylphosphonic Acid: A Technical Guide to Aqueous and Organic Phase Behaviors

As a Senior Application Scientist navigating the intersection of medicinal chemistry and advanced materials, I approach molecular solubility not as a static, binary property, but as a dynamic equilibrium dictated by molecular architecture. Styrylphosphonic acid (SPA), or (E)-phenylvinylphosphonic acid, is a prime example of this dynamic behavior. This whitepaper deconstructs the structural causality behind SPA’s solubility profile and provides field-proven, self-validating protocols for manipulating its phase behavior in both aqueous and organic systems.

The Amphiphilic Dichotomy: Structural Causality of Solvation

The solvation behavior of SPA is governed by an inherent structural dichotomy: it possesses a bulky, highly lipophilic styryl group (a phenyl ring conjugated with a vinyl linker) covalently bonded to a highly polar, hydrophilic phosphonic acid moiety (

When introduced to a solvent, these two domains compete thermodynamically:

-

Aqueous Media (pH < pKa): The un-ionized phosphonic acid group acts as a strong hydrogen bond donor and acceptor. However, the hydrophobic penalty of the bulky styryl group overrides the hydration energy of the

headgroup. This causes the molecules to undergo hydrophobic exclusion, resulting in poor aqueous solubility 1[1]. Interestingly, while aryl phosphonic acids generally display lower -

Non-Polar Organic Solvents: In solvents lacking hydrogen-bonding capabilities (e.g., hexane, dichloromethane), the phosphonic acid groups strongly self-associate. They form robust hydrogen-bonded dimers or higher-order aggregates, which severely limits monomeric solubility and often leads to precipitation[3].

-

Polar Organic Solvents: In polar aprotic (e.g., DMSO, dioxane) or protic (e.g., ethanol) solvents, the solvent molecules effectively compete for hydrogen bonding. This disrupts the phosphonate self-association, fully solvating the monomeric SPA and yielding high solubility 3[3].

Quantitative Solubility Matrix

To facilitate rapid solvent selection for formulation or synthesis, the following table synthesizes the quantitative and mechanistic solubility data for SPA across various solvent classes.

| Solvent System | Dielectric Constant ( | Solvation State | Relative Solubility | Mechanistic Driver |

| Deionized Water (pH < 3) | 80.1 | Heterogeneous Suspension | < 1 mg/mL (Poor) | Hydrophobic exclusion by the styryl group |

| Alkaline Water (pH > 7) | 80.1 | Monomeric Anion | > 50 mg/mL (High) | Ion-dipole interactions via phosphonate salt |

| Ethanol / Methanol | 24.5 / 32.7 | Monomeric | High | Competitive H-bond donor/acceptor |

| DMSO / Dioxane | 46.7 / 2.2 | Monomeric | Very High | Strong dipole-dipole & H-bond disruption |

| Dichloromethane (DCM) | 8.9 | Dimeric Aggregates | Moderate | Partial H-bonding, limited polarity |

| Hexane / Toluene | 1.9 / 2.4 | Reverse Micelles / Insoluble | Very Low | Strong phosphonate self-association |

Thermodynamic Pathways of Solvation

The logical flow of SPA solvation is highly dependent on the solvent's ability to either disrupt hydrogen bonds or stabilize ionic charges. The diagram below maps these thermodynamic pathways.

Solvation pathways of styrylphosphonic acid across different solvent polarities and pH conditions.

Field-Proven Workflows: Manipulating SPA Solubility

In applied laboratory settings, theoretical solubility must be translated into actionable, reliable protocols. The following methodologies are designed as self-validating systems —meaning the physical chemistry of the reaction provides immediate, visual confirmation of success.

Workflow A: Aqueous Solubilization via pH-Driven Salt Formation

Causality: Deprotonating the phosphonic acid group (

Step-by-Step Protocol:

-

Suspension: Suspend 1.0 g of SPA in 50 mL of deionized water (18.2 MΩ·cm) at 25°C. The mixture will remain a cloudy, heterogeneous suspension due to the low intrinsic solubility of the free acid.

-

Titration: Under continuous magnetic stirring (400 rpm), titrate the suspension dropwise with 1.0 M

(or -

Validation: Monitor the pH and visual clarity. As the pH approaches 7.0, the suspension will rapidly clear, indicating the formation of the highly water-soluble sodium styrylphosphonate salt.

-

Isolation: Lyophilize the clear solution to isolate the dry salt for aqueous biological assays or formulation.

Workflow B: Organic Phase Extraction and Nanoparticle Surface Functionalization

Causality: SPA is an exceptional capping agent for metal nanoparticles (e.g.,

Step-by-Step Protocol:

-

Monomeric Solvation: Dissolve 0.5 mmol of SPA in 10 mL of a polar aprotic solvent (e.g., anhydrous dioxane or DMSO) to ensure complete monomeric solubility without dimer interference[3].

-

Ligand Exchange: Add the SPA solution dropwise to a dispersion of nanoparticles (e.g.,

) in a compatible organic solvent (e.g., dichloromethane) under vigorous stirring. -

Incubation: Incubate at room temperature for 2 hours to allow complete ligand exchange. The phosphonic acid groups will anchor to the cationic centers on the inorganic particle surface 5[5].

-

Selective Precipitation: Induce precipitation by adding an anti-solvent (e.g., isopropanol) to selectively crash out the functionalized nanoparticles.

-

Recovery: Isolate via centrifugation (10,000 x g, 10 min). The pellet can now be seamlessly resuspended in pure styrene or toluene for downstream polymerization or casting, validating the successful hydrophobic surface modification.

Conclusion

Mastering the solubility of styrylphosphonic acid requires exploiting its amphiphilic nature. By understanding the thermodynamic drivers—hydrogen bond disruption in polar organics and ion-dipole stabilization in alkaline water—researchers can precisely engineer the phase behavior of SPA. Whether formulating bioisosteres for drug development or synthesizing sterically stabilized nanoparticle composites, treating solubility as a tunable parameter rather than a fixed barrier is the hallmark of advanced chemical application.

References

-

SOME PRACTICAL PROPERTIES OF SEC-ALKYL (C11-13) HYDROGEN STYRYLPHOSPHONATE Source: tandfonline.com URL:1

-

Review on Modern Advances of Chemical Methods for the Introduction of a Phosphonic Acid Group Source: acs.org URL:2

-

Electronic Supplementary Information - A Library of Vinyl Phosphonate Anions Dimerize with Cyanostars Source: rsc.org URL:3

-

US10544168B2 - Ligand-exchangeable nanoparticles and methods of making the same Source: google.com (Google Patents) URL:4

-

Polymer composite based on polystyrene containing GdF Source: functmaterials.org.ua URL:5

Sources

In-Depth Technical Guide: Styrylphosphonic Acid vs. Phenylphosphonic Acid

Executive Summary

This guide provides a rigorous technical comparison between Styrylphosphonic Acid (SPA) and Phenylphosphonic Acid (PPA) . While both are organophosphorus (V) acids containing a phenyl ring and a phosphonic acid moiety, their chemical behavior, synthetic accessibility, and applications diverge significantly due to the nature of the linker connecting the phosphorus atom to the aromatic ring.

-

Phenylphosphonic Acid (PPA): Characterized by a direct phosphorus-carbon (P-C

) bond to the phenyl ring. It is chemically robust, serving as a standard building block for flame retardants, corrosion inhibitors, and surface engineering (SAMs). -

Styrylphosphonic Acid (SPA): Features a vinyl linker (

) between the phenyl ring and the phosphorus atom. This extended conjugation system introduces reactivity (polymerization, Michael addition) and alters the electronic profile, making SPA a critical scaffold in the design of proton exchange membranes (PEMs) and specific enzyme inhibitors (e.g., PTP 1B).

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the linker, which dictates steric bulk, electronic conjugation, and acidity.

Structural Comparison

| Feature | Phenylphosphonic Acid (PPA) | Styrylphosphonic Acid (SPA) |

| Formula | ||

| Linker | Direct P–C bond (Phenyl-P) | Vinyl linker (Phenyl-CH=CH-P) |

| Hybridization | P attached to | P attached to |

| Geometry | Tetrahedral P, Planar Phenyl | Extended Planar Conjugation |

| Rigidity | High (Direct attachment) | High (Rigid double bond spacer) |

Acidity (pKa)

Both compounds are diprotic acids. The phosphonic acid group releases two protons in stepwise dissociation.

-

PPA:

, -

SPA:

,

Synthetic Pathways[1]

The synthesis of these two acids requires fundamentally different catalytic strategies. PPA is often formed via oxidation or hydrolysis, whereas SPA synthesis relies on C-C bond formation via transition metal catalysis.

Phenylphosphonic Acid Synthesis

The industrial standard involves the hydrolysis of phenylphosphonic dichloride or the oxidation of phenylphosphinic acid.

-

Hydrolysis:

-

Oxidation: Phenylphosphinic acid (

) can be oxidized using nitric acid or bromine water.

Styrylphosphonic Acid Synthesis (Heck Coupling)

The most efficient laboratory route is the Palladium-catalyzed Heck coupling of vinylphosphonic acid (or its esters) with aryl halides. This method is superior to the Arbuzov reaction for styryl derivatives because it avoids harsh conditions that might polymerize the vinyl group.

Protocol Highlight:

-

Reagents: Vinylphosphonic acid, Aryl halide (e.g., Iodobenzene),

catalyst, Ligand ( -

Mechanism: Oxidative addition of Ar-I to Pd(0), coordination of the alkene, migratory insertion, and

-hydride elimination to yield the trans-styryl product.

Synthesis Workflow Visualization

Caption: Comparative synthetic logic. PPA utilizes hydrolytic cleavage of halides, while SPA requires Pd-catalyzed cross-coupling to construct the carbon skeleton.

Reactivity Profile & Materials Applications

Polymerization (The Key Differentiator)

-

PPA (Inert): The P-C bond is stable. PPA cannot be polymerized through the carbon backbone. It is used as an additive (e.g., in nylon to improve crystallinity) or as a surface modifier where the phosphonic acid group binds to metal oxides (

, -

SPA (Reactive): The vinyl group allows SPA to undergo radical polymerization .

-

Homopolymerization: Difficult due to steric bulk and charge repulsion but possible.

-

Copolymerization: Copolymerized with styrene or acrylates to create Proton Exchange Membranes (PEMs) for fuel cells. The phosphonic acid groups provide proton conductivity at high temperatures (

) where sulfonic acid membranes (like Nafion) fail due to dehydration.

-

Surface Modification (SAMs)

Both acids form Self-Assembled Monolayers (SAMs) on metal oxides.

-

PPA SAMs: Form dense, insulating layers used to passivate surfaces or tune work functions in organic electronics.

-

SPA SAMs: The conjugated linker facilitates better charge transfer across the interface, making them suitable for organic photovoltaics and sensors where electronic coupling between the substrate and the organic layer is critical.

Biological Interface & Medicinal Chemistry[2]

Phosphate Mimicry

Both compounds act as non-hydrolyzable phosphate mimics (isosteres). The

Enzyme Inhibition (PTP 1B)

Protein Tyrosine Phosphatase 1B (PTP 1B) is a major target for diabetes and obesity drugs.

-

Mechanism: PTP 1B dephosphorylates insulin receptors, downregulating insulin signaling. Inhibitors mimic the phosphotyrosine substrate.

-

SPA Superiority: The styryl linker in SPA mimics the geometry of the tyrosine side chain more effectively than PPA. The extended conjugation and rigidity allow the phosphonate headgroup to reach the catalytic center (Cys215) while the phenyl ring interacts with hydrophobic secondary binding pockets.

-

PPA Limitation: The linker is too short, often leading to weaker binding affinity (

values are typically higher for PPA derivatives than SPA derivatives).

Biological Mechanism Diagram

Caption: Mechanistic basis for SPA's superior potency in PTP 1B inhibition compared to PPA.

Analytical Characterization (NMR)[3][4][5][6][7][8]

Distinguishing these compounds is straightforward using Nuclear Magnetic Resonance (NMR).

P NMR

-

PPA: Singlet, typically

(relative to -

SPA: Singlet (decoupled) or multiplet (coupled),

. While chemical shifts overlap, the coupling patterns in proton-coupled spectra differ.[1]

H NMR (The Diagnostic Tool)

-

PPA: Shows only aromatic protons (

). -

SPA: Shows aromatic protons PLUS two distinct vinyl protons.

-

(adjacent to P): Doublet of doublets, large geminal P-H coupling (

-

(adjacent to Ph): Doublet of doublets, smaller vicinal P-H coupling (

-

(adjacent to P): Doublet of doublets, large geminal P-H coupling (

Experimental Protocol: Synthesis of (E)-Styrylphosphonic Acid

Objective: Synthesis of (E)-styrylphosphonic acid via Heck Coupling. Scale: 5 mmol.

-

Reagent Prep: In a dry Schlenk flask, charge Vinylphosphonic acid (0.54 g, 5 mmol), Iodobenzene (1.02 g, 5 mmol), and Triethylamine (1.5 g, 15 mmol).

-

Catalyst Addition: Add

(22 mg, 2 mol%) and -

Solvent: Add anhydrous Acetonitrile (10 mL). Degas with

for 10 mins. -

Reaction: Heat to reflux (

) for 12 hours under inert atmosphere. Monitor by TLC or -

Workup:

-

Cool to room temperature.

-

Concentrate solvent under reduced pressure.

-

Dissolve residue in

(20 mL). Wash with Ethyl Acetate ( -

Acidify the aqueous layer with

to -

Extract the product with Ethyl Acetate (

).

-

-

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from -

Validation: Check

H NMR for the disappearance of terminal alkene protons and appearance of the trans-styryl doublet system.

References

-

Heck Coupling for Phosphonates

- Title: "Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides."

- Source: Chemical Communic

-

URL:[Link]

-

PTP 1B Inhibition

-

Proton Exchange Membranes

- Title: "Synthesis and Characterization of Poly(vinylphosphonic acid) for Proton Exchange Membranes in Fuel Cells."

- Source: Macromolecules / SciSpace.

-

URL:[Link]

-

Phenylphosphonic Acid Properties

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 1571-33-1: Phenylphosphonic acid | CymitQuimica [cymitquimica.com]

- 5. Phenylphosphonic acid | 1571-33-1 [chemicalbook.com]

Styrylphosphonic acid molecular weight and formula

Whitepaper: Advanced Profiling, Synthesis, and Applications of Styrylphosphonic Acid in Molecular Design and Therapeutics

Executive Summary

Styrylphosphonic acid (SPA), formally known as (E)-2-phenylethenylphosphonic acid, is a highly versatile organophosphorus compound that bridges the gap between industrial materials science and advanced pharmaceutical development. Characterized by a robust phosphonic acid headgroup and a lipophilic styryl tail, SPA serves as a critical building block for synthesizing metal-organic frameworks (MOFs), rare-earth extractants, and targeted drug delivery systems. This technical guide provides an authoritative analysis of SPA’s physicochemical properties, details a self-validating synthetic protocol, and explores its mechanistic applications in modern drug development.

Fundamental Physicochemical Profiling

Understanding the exact molecular metrics of SPA is non-negotiable for researchers designing stoichiometric coordination polymers or calculating precise molarities for catalytic reactions. The molecule features a rigid trans-alkene geometry that facilitates π-π stacking, while the phosphonate group provides potent multidentate coordination sites for transition metals[1].

Table 1: Quantitative Physicochemical Properties of Styrylphosphonic Acid

| Property | Value | Scientific Rationale / Implication |

| Molecular Formula | C8H9O3P | Defines the stoichiometry for ligand-to-metal coordination ratios[2]. |

| Molecular Weight | 184.13 g/mol | Crucial for calculating precise molarities in catalytic and MOF syntheses[2]. |

| CAS Registry Number | 1707-08-0 | Unique identifier for procurement and regulatory compliance[2]. |

| pKa | ~2.01 (Predicted) | Dictates the pH required for complete protonation/deprotonation during workup[2]. |

| Melting Point | 142.0 - 142.5 °C | Serves as a primary purity indicator post-crystallization[2]. |

| Appearance | White flaky crystals | Visual baseline for successful precipitation from DCM[3]. |

Mechanistic Synthesis: A Self-Validating Protocol

Historically, the synthesis of vinylphosphonates relied on the harsh reaction of styrene with phosphorus trichloride and chlorine gas, a method plagued by toxic byproducts and poor stereoselectivity[4]. Modern synthesis employs a Palladium-catalyzed Heck coupling, which offers excellent (E)-stereoselectivity and mild conditions[3].

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates built-in quality control checkpoints to ensure high-yield (84-88%) generation of SPA.

Step 1: System Preparation & Deoxygenation

-

Action: Charge an oven-dried 250 mL Schlenk flask with bromobenzene (11.1 mmol) and bis(tri-tert-butylphosphine)palladium(0) (0.276 mmol). Perform 3× vacuum/N2 refill cycles.

-

Causality: Palladium(0) catalysts are highly sensitive to oxidation. Rigorous exclusion of oxygen prevents the premature degradation of the active catalytic species, ensuring the catalyst remains active for the full 20-hour cycle[3].

Step 2: Reagent Dissolution & Addition

-

Action: Dissolve Vinyl phosphonic acid (VPA) (13.3 mmol) in 10 mL anhydrous dioxane and bubble with N2 for 20 min. Add this solution and an additional 70 mL anhydrous dioxane to the Schlenk flask via syringe.

-

Causality: VPA acts as the olefin coupling partner. Pre-dissolving and degassing the VPA ensures a uniform concentration gradient and maintains the strict anaerobic environment required for the oxidative addition step[3].

Step 3: Base Addition & Reaction Initiation

-

Action: Dropwise add N,N-Dicyclohexylmethylamine (33.3 mmol) via syringe. Stir the reaction at 80°C for 20 hours.

-

Causality: This bulky, non-nucleophilic amine base is critical. It neutralizes the HBr byproduct formed during the β-hydride elimination step, driving the catalytic cycle forward without engaging in unwanted nucleophilic attacks on the substrate[3].

Step 4: Self-Validating Reaction Monitoring

-

Action: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an EtOAc/Hexanes (1:4) mobile phase.

-

Validation: The complete disappearance of the bromobenzene spot confirms reaction completion, serving as an in-process quality control before committing to the workup phase[3].

Step 5: Workup & Protonation

-

Action: Cool the mixture to room temperature. Extract with EtOAc and wash with 5% HCl (3×).

-

Causality & Validation: The alkaline reaction conditions leave the newly formed phosphonic acid deprotonated and highly water-soluble. The 5% HCl wash is chemically necessary to fully protonate the product back to the free styrylphosphonic acid, forcing it into the organic (EtOAc) phase. Self-Validation: Checking the pH of the aqueous wash ensures it is highly acidic; if it remains basic, product is being lost to the aqueous layer[3].

Step 6: Isolation & Characterization

-

Action: Dry the organic phase over MgSO4, condense via rotary evaporation, and precipitate into Dichloromethane (DCM). Filter the precipitate and dry overnight at 45°C under vacuum.

-

Validation: Confirm structural identity and (E)-stereochemistry via 31P NMR (target δ 12.99 in DMSO-d6) and 1H NMR (target doublet at J = 14.1 Hz for trans-alkene protons)[3].

Figure 1: Step-by-step experimental workflow for the palladium-catalyzed synthesis of SPA.

Structural Coordination in Drug Development (MOFs)

Traditional drug delivery methods frequently face significant limitations, including high systemic toxicity and low bioavailability. To circumvent these issues, researchers are leveraging the coordination chemistry of SPA to build Metal-Organic Frameworks (MOFs).

When SPA is reacted with transition metal salts (such as Cu(II), Co(II), or Zn(II)) under hydrothermal conditions, the phosphonate groups strongly coordinate with the metal nodes to form highly ordered, 2D layered coordination polymers[1]. The styryl tails project into the interlamellar space, creating a hydrophobic pocket held together by van der Waals forces. This unique architecture is ideal for encapsulating lipophilic active pharmaceutical ingredients (APIs). Upon reaching the targeted physiological environment, the framework undergoes controlled hydrolytic degradation, slowly releasing the phosphonic acid ligand and the therapeutic cargo, thereby improving bioavailability and reducing off-target toxicity[5].

Figure 2: Logical relationship of SPA-based MOFs in targeted drug delivery systems.

Advanced Industrial Applications

Beyond pharmaceuticals, SPA and its derivatives exhibit profound utility in industrial chemistry:

-

Rare Earth Element Extraction: By functionalizing SPA into monoesters via Steglich esterification, researchers can systematically alter the dipole moment along the P–C bond. This tuning dramatically enhances the extraction strength and selectivity for critical rare earth elements like Europium(III) in liquid-liquid extraction processes, outperforming traditional dialkylphosphonic acids[6].

-

Mineral Flotation: In metallurgical processing, SPA acts as a highly selective collector in the microflotation of fine minerals. It selectively adsorbs onto active sites on mineral surfaces, altering their hydrophobicity and enabling the efficient separation of rutile from garnet[7].

Conclusion

Styrylphosphonic acid (MW: 184.13 g/mol , Formula: C8H9O3P) is a high-value organophosphorus compound with applications spanning from mineral processing to cutting-edge MOF-based drug delivery. By adhering to rigorous, self-validating synthetic protocols like the Palladium-catalyzed Heck coupling, researchers can reliably produce high-purity SPA. Its unique combination of a strong metal-coordinating phosphonate head and a lipophilic styryl tail ensures its continued prominence in the design of next-generation coordination polymers and therapeutic matrices.

References

1.[3] Electronic Supplementary Information - A Library of Vinyl Phosphonate Anions Dimerize with Cyanostars, form Supramolecular Polymers and Undergo Statistical Sorting. Royal Society of Chemistry. [Link] 2.[4] ORGANOPHOSPHORUS (V) CHEMISTRY. Chemistry Chemists. [Link] 3.[6] Controlling Extraction of Rare Earth Elements Using Functionalized Aryl-vinyl Phosphonic Acid Esters. Inorganic Chemistry - ACS Publications. [Link] 4.[5] Phosphonic acid vs phosphonate metal organic framework influence on mild steel corrosion protection. ResearchGate. [Link] 5.[1] Synthesis and structural characterization of 2-D layered copper(II) styrylphosphonate coordination polymers. ResearchGate. [Link] 6.[7] Microflotation of Fine Rutile and Garnet with Different Particle Size Fractions. MDPI. [Link] 7.[2] 2-Phenylvinylphosphonic acid Chemical Properties. LookChem.[Link]

Sources

UV-Vis Absorption Spectrum of Styrylphosphonic Acid: Photophysical Properties and Analytical Characterization

Introduction

Styrylphosphonic acid (SPA), systematically known as (E)-(2-phenylethenyl)phosphonic acid or phenylvinylphosphonic acid, is a highly versatile organophosphorus compound. It serves as a critical structural ligand in the synthesis of metal-organic frameworks (MOFs)[1] and acts as a responsive pharmacophore in next-generation photopharmacology[2]. For researchers and drug development professionals, understanding the UV-Vis absorption spectrum of SPA is paramount. Spectroscopic characterization not only validates the purity and monomeric state of the compound but also provides a direct window into its coordination dynamics, photoisomerization capabilities, and electronic interactions.

Electronic Structure and Causality of Absorption

The photophysical behavior of SPA is dictated by its extended conjugated

Mechanistic Causality:

Pure styrene exhibits a primary

In solid-state or hybrid polymeric matrices (e.g., zinc poly(styrene-phenylvinylphosphonate)), the phenyl group's highly localized

Quantitative UV-Vis Data

The following table summarizes the key quantitative photophysical data for SPA and its derivatives across different states.

| Chromophore / Transition | Wavelength ( | Estimated Molar Extinction ( | Solvent / State | Assignment & Causality |

| Phenyl Ring | ~227 nm | ~12,000 M | Methanol / Solid-state | |

| Extended Styryl System | 250 - 275 nm | ~16,000 M | Polar Solvents (e.g., EtOH) | |

| Metal-Ligand Complex | ~326 nm | N/A (Diffuse Reflectance) | MOF / Polymeric Matrix | Ligand-to-Metal Charge Transfer (LMCT) from phosphonate oxygen to metal center. |

Experimental Protocol: Self-Validating UV-Vis Characterization

Phosphonic acids are highly prone to forming hydrogen-bonded dimers in non-polar environments, which can cause unpredictable spectral shifts (exciton coupling). To ensure high-fidelity, reproducible spectroscopic data, the following protocol incorporates self-validating steps to guarantee the monomeric state of SPA is being measured.

Step 1: Reagent Preparation & Solvent Selection

-

Action: Dissolve high-purity SPA in a polar, spectroscopic-grade solvent (e.g., Methanol or Ethanol).

-

Causality: Polar protic solvents competitively hydrogen-bond with the -PO

H

Step 2: Baseline Correction

-

Action: Acquire a baseline scan (200–400 nm) using the pure solvent in matched quartz cuvettes (1 cm path length).

Step 3: Concentration Series (The Validation Step)

-

Action: Prepare a rigorous concentration gradient (e.g., 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).

-

Causality: Measuring a single concentration is scientifically insufficient. Plotting Absorbance vs. Concentration validates the Beer-Lambert law (

). A perfectly linear regression (

Step 4: Spectral Acquisition & Data Processing

-

Action: Scan each aliquot from 200 nm to 400 nm. Extract the exact

and calculate the precise molar extinction coefficient (

Workflow for the self-validating UV-Vis characterization of styrylphosphonic acid.

Applications in Drug Development & Materials Science

Photopharmacology and Enzyme Inhibition

SPA derivatives are pioneering the rapidly expanding field of photoswitchable enzyme inhibitors. When conjugated to luminescent nanoparticles (e.g., LaVO

-

Mechanism: Upon targeted UV irradiation (e.g., using a 266 nm laser), the styryl group undergoes a rapid

(trans-to-cis) photoisomerization. -

Causality: This light-induced conformational change drastically alters the molecule's steric profile. The

-isomer exhibits a vastly superior geometric fit within the active site of target enzymes like butyrylcholinesterase, leading to a localized, on-demand 20-fold increase in enzyme inhibition[2].

Mechanism of SPA-based photoswitchable cholinesterase inhibition via UV irradiation.

Metal-Organic Framework (MOF) Synthesis

In advanced materials science, SPA is reacted with transition metal salts (such as Cu(II) or Zn(II)) under hydrothermal conditions to form robust 2-D layered architectures[1]. UV-Vis spectroscopy is utilized directly during the synthesis workflow to monitor the disappearance of the free ligand's

References

-

Synthesis and structural characterization of 2-D layered copper(II) styrylphosphonate coordination polymers Source: ResearchGate / Taylor & Francis URL:1

-

Experimental and theoretical investigation of the unusual substituent effect of the vinyl group Source: Canadian Journal of Chemistry URL:3

-

Novel organic polymer–inorganic hybrid material zinc poly(styrene-phenylvinylphosphonate) Source: Electronics and Books URL:

-

Smart photopharmacological agents: LaVO4:Eu3+@Vinyl Phosphonate combining luminescence imaging and photoswitchable butyrylcholinesterase inhibition Source: ResearchGate URL:2

Sources

Styrylphosphonic Acid: A Technical Guide to Toxicity and Safety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a compound-specific Safety Data Sheet (SDS) provided by a chemical manufacturer. Always consult the SDS supplied with your product before handling and conduct a thorough risk assessment for your specific use case.

Introduction: The Need for a Comprehensive Safety Profile

Styrylphosphonic acid, also known as 2-phenylvinylphosphonic acid, and its derivatives are organic compounds of interest in materials science and medicinal chemistry.[1] The synthesis of these compounds often involves reagents like phosphorus pentachloride and styrene.[2] As with any chemical entity, particularly those being investigated for novel applications, a comprehensive understanding of its toxicological profile and associated hazards is a prerequisite for safe handling in a laboratory setting and for evaluating its potential for further development.

This guide provides a consolidated overview of the known and anticipated toxicological properties of styrylphosphonic acid. Due to a significant lack of specific, publicly available toxicity studies on this exact molecule, this guide synthesizes information from Safety Data Sheets (SDS) for styrylphosphonic acid and structurally related phosphonic acids. It further provides a framework for addressing these data gaps through standardized experimental protocols, ensuring that research can proceed with a robust commitment to safety and scientific integrity.

Toxicological Profile: An Assessment Based on Available Data

The toxicological profile for styrylphosphonic acid is not well-characterized in peer-reviewed literature. The assessment below is primarily based on hazard classifications from safety data sheets and data from analogous phosphonic acid compounds.

Acute Toxicity

-

Oral: While specific LD50 data for styrylphosphonic acid is unavailable, related compounds like phosphorous acid are classified as "Harmful if swallowed".[3][4] Ingestion may cause severe swelling, damage to delicate tissues, and a risk of perforation.[5] Therefore, it is prudent to treat styrylphosphonic acid as harmful if ingested.

-

Dermal: Data is not available. However, due to its corrosive nature, harmful effects upon skin contact should be assumed.

-

Inhalation: Inhalation of dusts or mists may cause respiratory irritation. For corrosive compounds, inhalation can be particularly damaging to the respiratory tract.

Skin and Eye Irritation/Corrosion

This is the most well-defined hazard. Phosphonic acids as a class are known irritants and corrosives.[3][4]

-

Skin: Styrylphosphonic acid is expected to cause severe skin burns and irritation.[6][7] Prolonged contact can lead to redness, drying, and cracking.[8]

-

Eyes: The compound is classified as causing serious eye damage.[5][6] Contact can cause burns and may lead to irreversible eye damage or blindness.[9]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no specific data available for styrylphosphonic acid for these critical endpoints.[1][5] However, for the related compound phosphorous acid, several genotoxicity tests have returned negative results, including the Ames test, an in vitro mammalian cell gene mutation test, and a micronucleus test in human lymphocytes. No component of these related products is typically identified as a carcinogen by IARC, NTP, or OSHA.

Table 1: Summary of Toxicological Data for Styrylphosphonic Acid

| Toxicological Endpoint | Assessment for Styrylphosphonic Acid | Data from Related Phosphonic Acids |

| Acute Oral Toxicity | Data not available; assume harmful if swallowed. | Harmful if swallowed (H302).[4] |

| Acute Dermal Toxicity | Data not available; assume harmful. | No data available. |

| Acute Inhalation Toxicity | Data not available; may cause respiratory irritation. | Corrosive to the respiratory system. |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[6] | Causes severe burns.[4][7] |

| Serious Eye Damage | Causes serious eye damage (H318).[5][6] | Causes serious eye damage; risk of blindness. |

| Respiratory/Skin Sensitization | No data available. | Does not cause allergic skin reactions.[4] |

| Germ Cell Mutagenicity | No data available.[5] | Negative in Ames, micronucleus, and mouse lymphoma tests. |

| Carcinogenicity | No data available.[5] | Not classified as a carcinogen by IARC, NTP, or OSHA. |

| Reproductive Toxicity | No data available.[3][5] | Not considered toxic to reproduction.[4] |

Analysis of Safety Data Sheet (SDS) Information

The SDS is the primary source of safety information. The following is a synthesis of data from SDS for styrylphosphonic acid and similar compounds, aligned with the Globally Harmonized System (GHS).

-

GHS Pictograms:

- (Corrosion)

-

Hazard Statements (H-Statements):

-

Precautionary Statements (P-Statements):

-

Prevention:

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6][7]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Risk Management: Safe Handling, Storage, and Disposal

A robust risk management strategy is essential when working with a compound with known corrosive hazards and incomplete toxicological data.

Engineering Controls

-

Ventilation: Always handle styrylphosphonic acid in a well-ventilated place, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dusts and aerosols.[1][10] Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][11]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should also be used for maximum protection.[1][9]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use.[1] Wear acid-resistant or flame-retardant protective clothing and a lab coat.[1]

-

Respiratory Protection: If exposure limits are exceeded or if dusts are generated, use a full-face respirator with an appropriate particulate filter (e.g., NIOSH/MSHA or EN 149 approved).[1][9]

Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place.[1][10] Keep the container tightly closed and store away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[9][10][12] Do not store in metal containers.[12]

-

Disposal: Waste material must be disposed of in accordance with all local, regional, and national regulations. Do not allow the chemical to enter drains.[1][10] It should be treated as hazardous waste and handled by a licensed chemical destruction facility.[10]

Bridging the Data Gap: A Protocol for In Vitro Cytotoxicity

Given the absence of specific toxicity data, researchers may need to perform their own assessments. The following protocol for an MTT assay provides a reliable method for determining the in vitro cytotoxicity of styrylphosphonic acid, a foundational step in any toxicological evaluation.

Causality in Experimental Design: The choice of the MTT assay is based on its robustness and its ability to provide a quantitative measure (IC50) of a compound's effect on cell viability and metabolic activity. Including a vehicle control is critical to ensure that the solvent used to dissolve the acid does not have its own toxic effect, while a positive control (a known cytotoxic agent) validates that the assay system is responding correctly.

Detailed Protocol: MTT Assay for IC50 Determination

-

Cell Culture Preparation:

-

Select a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney).

-

Culture cells in appropriate media and conditions until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of styrylphosphonic acid in an appropriate solvent (e.g., DMSO or sterile water, check solubility).

-

Perform a serial dilution of the stock solution in cell culture media to achieve final concentrations ranging from, for example, 1 µM to 1000 µM.

-

Carefully remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

-

Include "vehicle control" wells (media with the highest concentration of solvent) and "untreated control" wells (media only). Include a positive control (e.g., doxorubicin).

-

-

Incubation and Assay:

-

Incubate the treated plates for 24 or 48 hours.

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Data Acquisition and Analysis:

-

Carefully remove the media/MTT solution from the wells.

-

Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control and plot the results against compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Diagram 1: Standard Workflow for an In Vitro MTT Cytotoxicity Assay

Caption: A step-by-step workflow for assessing the cytotoxicity of styrylphosphonic acid.

Conclusion

Styrylphosphonic acid must be regarded as a hazardous compound, primarily due to its corrosive properties which present a significant risk of severe skin burns and serious eye damage. While comprehensive toxicological data for endpoints such as carcinogenicity and reproductive toxicity are currently lacking, the available information mandates handling this chemical with stringent safety precautions. This includes the mandatory use of appropriate engineering controls and personal protective equipment. The significant data gaps necessitate a cautious approach, and researchers are encouraged to perform preliminary in vitro toxicity assessments to inform their specific risk assessments.

References

-

SAFETY DATA SHEET - Polycarboxylic Acid Mixture. GE Water & Process Technologies. [Link]

-

Phosphonic acid: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Styrylphosphonic Dichloride Preparation. Organic Syntheses Procedure. [Link]

-

Product Stewardship Summary - Phosphonic Acid. Ashland. [Link]

-

Synthesis of styryl phosphonic acids. MDPI. [Link]

-

SI-1313 Safety Data Sheet. Sabo. [Link]

-

MATERIAL SAFETY DATA SHEET - Organo Phosphonic Acid. Greenbook. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. ashland.com [ashland.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of Styrylphosphonic Acids via Pd-Catalyzed Heck Coupling

[1]

Abstract

Styrylphosphonic acids (SPAs) are critical intermediates in medicinal chemistry (as bio-isosteres of cinnamic acids) and materials science (for surface modification of conductive oxides). Traditional synthesis often involves the Hirao cross-coupling of styryl halides with phosphites followed by harsh hydrolysis of the resulting esters. This guide presents a streamlined, single-step protocol utilizing a Palladium-catalyzed Heck coupling of aryl halides directly with vinyl phosphonic acid (VPA). This method, optimized with bulky phosphine ligands, bypasses the ester intermediate, offering a higher atom economy and milder processing conditions.

Strategic Analysis & Experimental Logic

Why Direct Heck Coupling?

The conventional route to styrylphosphonic acids involves a two-stage process:

-

Hirao Reaction:

-

Hydrolysis:

While reliable, the hydrolysis step often requires aggressive reagents (TMSBr or concentrated HCl) that can degrade sensitive functional groups. The Direct Heck Protocol described here couples aryl halides (

Key Advantages:

-

Atom Economy: Eliminates the ethyl/methyl waste from phosphonate esters.

-

Step Efficiency: One-pot reaction vs. two steps.

-

Purification: Product often precipitates from non-polar solvents, avoiding tedious chromatography.

Mechanistic Insight

The reaction follows a standard Heck catalytic cycle but requires a catalyst system capable of accommodating the acidic nature of VPA. The use of Pd(P(tBu)₃)₂ is critical; the bulky, electron-rich tri-tert-butylphosphine ligands facilitate oxidative addition of the aryl halide and prevent catalyst deactivation by the phosphonic acid moiety.

Figure 1: Catalytic cycle for the Heck coupling of Aryl Halides with Vinyl Phosphonic Acid. The bulky ligands on Pd(0) are crucial for stabilizing the intermediate in the presence of the acidic substrate.

Standard Operating Protocol (SOP)

Reagents and Equipment

Safety Note: Vinyl phosphonic acid is corrosive. Handle all phosphines under inert atmosphere (glovebox or Schlenk line).

| Reagent | Equiv.[1] | Role | Notes |

| Aryl Halide (Ar-Br or Ar-I) | 1.0 | Substrate | Aryl Iodides react faster; Bromides require longer times. |

| Vinyl Phosphonic Acid (VPA) | 1.1 | Coupling Partner | Commercial grade (95%+). |

| Pd(P(tBu)₃)₂ | 0.01 - 0.05 | Catalyst | Bis(tri-tert-butylphosphine)palladium(0). Air-sensitive. |

| NCy₂Me | 1.1 - 1.2 | Base | N,N-Dicyclohexylmethylamine. Superior to Et₃N for this specific coupling. |

| THF (Anhydrous) | Solvent | 0.3 - 0.5 M | Dioxane is a viable alternative for higher temperatures. |

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis of Styrylphosphonic Acid.[2]

Detailed Procedure

Step 1: Reaction Assembly

-

Flame-dry a microwave vial (for small scale) or a Schlenk flask (for scale-up) and purge with Argon/Nitrogen.

-

Add Aryl Halide (1.0 mmol) and Vinyl Phosphonic Acid (1.1 mmol, 119 mg).

-

Add anhydrous THF (3.0 mL).

-

Add N,N-Dicyclohexylmethylamine (NCy₂Me) (1.1 mmol, 235 µL). Stir to ensure homogeneity.

-

Crucial: Add Pd(P(tBu)₃)₂ (0.01-0.05 mmol, 5-25 mg) last, under a counter-flow of inert gas. Cap immediately.

Step 2: Reaction Conditions

-

Microwave (Recommended): Heat at 130°C for 10–20 minutes .

-

Thermal (Alternative): Reflux at 70–80°C for 12–24 hours . Monitor by ³¹P NMR (VPA shift ~18 ppm; Product shift ~20-25 ppm).

Step 3: Workup & Isolation [3]

-

Cool the reaction mixture to room temperature.

-

Acidic Wash: Dilute with Ethyl Acetate (EtOAc, 20 mL) and wash with 5% aqueous HCl (2 x 15 mL). This step ensures the phosphonic acid is protonated and partitions into the organic layer.

-

Drying: Dry the organic layer over MgSO₄, filter, and concentrate via rotary evaporation to a minimum volume (viscous oil).

Step 4: Purification (Precipitation)

-

Add Dichloromethane (DCM) (10-20 mL) to the crude oil. Most styrylphosphonic acids are insoluble in DCM, while impurities remain in solution.

-

Sonicate if necessary to induce precipitation.

-

Filter the resulting white/off-white solid and wash with cold DCM.

-

Dry under high vacuum.

Alternative Route: Hirao Coupling (For Sensitive Substrates)

If the direct acidic conditions are incompatible with the substrate, use the ester route:

-

Coupling: React Styryl Bromide + Diethyl Phosphite + Pd(OAc)₂/dppf + Et₃N in DMF (110°C) to form Diethyl Styrylphosphonate .

-

Hydrolysis: Treat the ester with TMSBr (3 equiv) in DCM (0°C to RT, 4h), followed by methanol quench.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM recovery) | Catalyst deactivation | Ensure strict inert atmosphere. Use fresh Pd(P(tBu)₃)₂. |

| Black Precipitate (Pd black) | Catalyst decomposition | Lower temperature or increase ligand loading. |

| Product in Aqueous Layer | pH too high during workup | Ensure the aqueous wash is acidic (pH < 1) to keep the phosphonic acid protonated (organic soluble). |

| Oily Product (No solid) | Impurities preventing crystal growth | Triturate with Pentane/Ether before adding DCM. |

References

-

McNichols, B. W., Koubek, J. T., & Sellinger, A. (2017).[2] Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides.[2] Chemical Communications, 53(92), 12454-12456.

-

Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(1), 56-57.

-

Kalek, M., & Stawinski, J. (2008). Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids. Tetrahedron, 64(37), 8731-8737.

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Phosphorus−Hydrogen Bonds.[4] Angewandte Chemie International Edition, 42(21), 2393-2396.

Sources

- 1. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]

- 2. Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heck Reaction [organic-chemistry.org]

Application Note: Surface Functionalization of Titanium Dioxide with Styrylphosphonic Acid

Executive Summary

This guide details the protocol for covalently grafting Styrylphosphonic Acid (SPA) onto Titanium Dioxide (

Mechanism of Action

The functionalization relies on the condensation reaction between the phosphonic acid groups (

Binding Modes

The binding equilibrium is driven by surface dehydration. While monodentate binding is possible, thermodynamic stability favors bidentate or tridentate coordination upon thermal annealing.

Visualization: Surface Anchoring Mechanism

Figure 1: Reaction pathway transitioning from physisorption to stable covalent bidentate anchoring.

Materials & Reagents

| Component | Grade/Specification | Function |

| Titanium Dioxide ( | Nanoparticles (P25 or synthesized) | Substrate |

| Styrylphosphonic Acid | >95% Purity (Synthesis or Commercial) | Surface Modifier |

| Ethanol / THF | Anhydrous, HPLC Grade | Solvent (Solubility dependent) |

| Deionized Water | 18.2 MΩ·cm | Cleaning / Hydrolysis |

| Argon/Nitrogen | UHP (Ultra High Purity) | Inert Atmosphere |

Experimental Protocol

Phase 1: Surface Activation (Pre-treatment)